(Adamantanylmethyl)[(dimethylamino)sulfonyl]methylamine
Overview
Description
(Adamantanylmethyl)[(dimethylamino)sulfonyl]methylamine is an organosulfur compound that features both adamantane and sulfonamide moieties. Adamantane is a tricyclic hydrocarbon known for its stability and unique structural properties, while sulfonamides are a class of compounds widely used in medicinal chemistry for their antimicrobial properties. The combination of these two moieties in a single molecule offers potential for diverse applications in various fields, including pharmaceuticals, materials science, and catalysis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Adamantanylmethyl)[(dimethylamino)sulfonyl]methylamine typically involves the coupling of an adamantane derivative with a sulfonamide precursor. One common method is the oxidative coupling of thiols and amines, which allows for the formation of sulfenamides, sulfinamides, and sulfonamides in a single step . This method is advantageous as it does not require additional pre-functionalization and de-functionalization steps, thereby streamlining the synthetic route and reducing waste generation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale oxidative coupling reactions using readily available low-cost commodity chemicals such as thiols and amines. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of environmentally friendly and economic processes is of great importance in the pharmaceutical industry .
Chemical Reactions Analysis
Types of Reactions
(Adamantanylmethyl)[(dimethylamino)sulfonyl]methylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert sulfonamides to sulfenamides or sulfinamides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions include various sulfonamide derivatives, which can be further functionalized to introduce additional chemical groups, enhancing the compound’s utility in different applications .
Scientific Research Applications
(Adamantanylmethyl)[(dimethylamino)sulfonyl]methylamine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of (Adamantanylmethyl)[(dimethylamino)sulfonyl]methylamine involves its interaction with specific molecular targets. The sulfonamide moiety can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. This inhibition can disrupt essential biochemical pathways, leading to the compound’s antimicrobial and therapeutic effects . Additionally, the adamantane moiety provides structural stability and enhances the compound’s ability to penetrate biological membranes .
Comparison with Similar Compounds
Similar Compounds
Dansyl chloride: A sulfonamide derivative used in protein sequencing and amino acid analysis.
Sulfonimidates: Organosulfur compounds with similar structural features and applications in medicinal chemistry.
Unsaturated adamantane derivatives: Compounds with double bonds or multiple side-chain bonds, used in the synthesis of functional materials and bioactive compounds.
Uniqueness
(Adamantanylmethyl)[(dimethylamino)sulfonyl]methylamine is unique due to its combination of adamantane and sulfonamide moieties, which confer both structural stability and biological activity.
Properties
IUPAC Name |
1-(1-adamantyl)-N-(dimethylsulfamoyl)-N-methylmethanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O2S/c1-15(2)19(17,18)16(3)10-14-7-11-4-12(8-14)6-13(5-11)9-14/h11-13H,4-10H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUNHTAXFJQJTFV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N(C)CC12CC3CC(C1)CC(C3)C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.44 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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